molecular formula C16H26BrNO3S B2779922 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine CAS No. 886125-88-8

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Cat. No.: B2779922
CAS No.: 886125-88-8
M. Wt: 392.35
InChI Key: SHFRFTYMIXCKOQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound characterized by its complex structure, which includes a brominated aromatic ring, a methoxy group, a sulfonyl group, and a bulky amine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine typically involves multiple steps:

    Bromination: The starting material, 2-methoxy-4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxy-4-methylphenol.

    Sulfonylation: The brominated phenol is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.

    Amine Substitution: Finally, the sulfonyl derivative is reacted with 1,1,3,3-tetramethylbutylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties might also find applications in the development of new catalysts or as a building block for high-performance materials.

Mechanism of Action

The mechanism by which (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)sulfonylamine
  • (5-Bromo-4-methylphenyl)sulfonylamine
  • (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine

Uniqueness

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bulky 1,1,3,3-tetramethylbutyl group may also influence its steric properties, affecting how it interacts with other molecules.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO3S/c1-11-8-13(21-7)14(9-12(11)17)22(19,20)18-16(5,6)10-15(2,3)4/h8-9,18H,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFRFTYMIXCKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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